

physical and chemical properties of 3-Bromoadamantane-1-carboxylic acid

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Compound of Interest

Compound Name: 3-Bromoadamantane-1-carboxylic acid

Cat. No.: B110536

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An In-Depth Technical Guide to the Core Physical and Chemical Properties of **3-Bromoadamantane-1-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of **3-Bromoadamantane-1-carboxylic acid**, a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines its core characteristics, experimental protocols for its synthesis and purification, and its role as a modulator of critical signaling pathways.

Core Physical and Chemical Properties

3-Bromoadamantane-1-carboxylic acid is a derivative of adamantane, characterized by a rigid, tricyclic hydrocarbon framework. The presence of both a carboxylic acid and a bromine atom at the bridgehead positions provides two reactive centers for further chemical modifications.

Quantitative Data Summary

The known physical and chemical properties of **3-Bromoadamantane-1-carboxylic acid** are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

Property	Value	Reference
CAS Number	21816-08-0	[1] [2]
Molecular Formula	C ₁₁ H ₁₅ BrO ₂	[3]
Molecular Weight	259.14 g/mol	[3]
Appearance	Solid	[1]
Melting Point	146-150 °C	[1] [3]
Boiling Point	354.2 °C at 760 mmHg	[4]
Density	1.665 g/cm ³	[4]
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol	[4]
pKa (Predicted)	4.35 ± 0.40	[2] [4]
Storage Temperature	2-8°C	[1]

Table 2: Spectroscopic Data (Expected Ranges)

Spectroscopy	Feature	Expected Chemical Shift / Wavenumber
¹ H NMR	Carboxylic Acid (O-H)	10-12 ppm (broad singlet)
Adamantane (C-H)	1.7-2.4 ppm	
¹³ C NMR	Carbonyl (C=O)	160-180 ppm
Adamantane (C)	28-65 ppm	
IR Spectroscopy	O-H Stretch (Carboxylic Acid)	2500-3300 cm ⁻¹ (very broad)
C=O Stretch (Carboxylic Acid)	1700-1725 cm ⁻¹ (strong, sharp)	
C-Br Stretch	500-600 cm ⁻¹	

Experimental Protocols

Synthesis of 3-Bromoadamantane-1-carboxylic acid

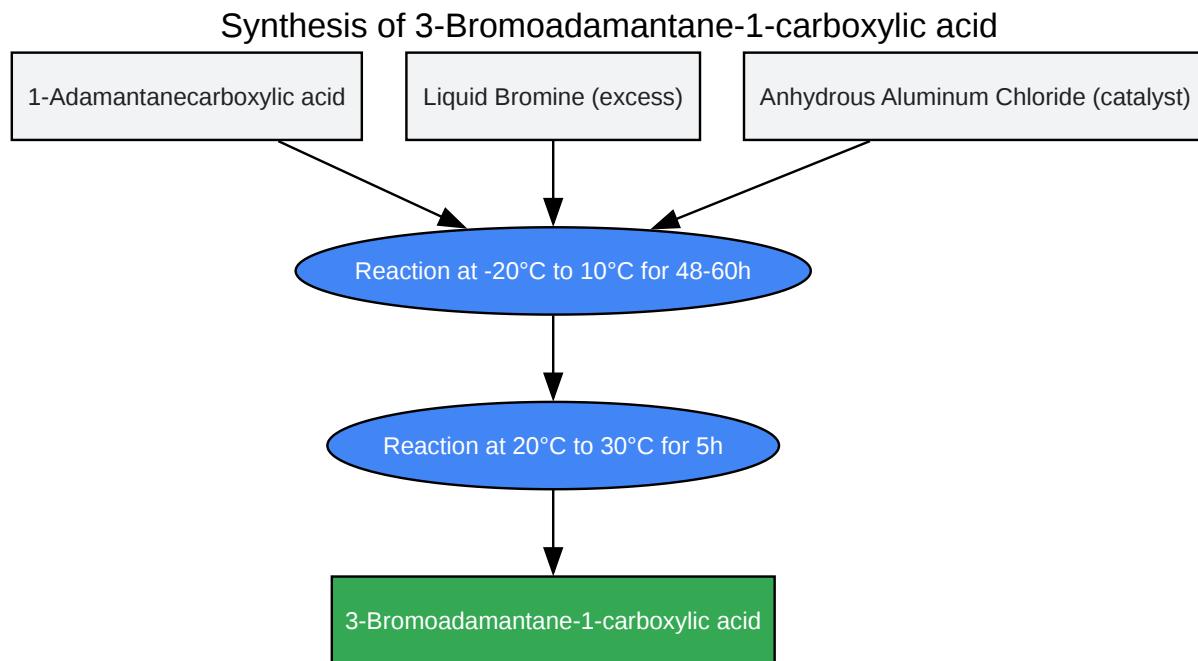
A common method for the synthesis of **3-Bromoadamantane-1-carboxylic acid** involves the direct bromination of 1-adamantanecarboxylic acid.[\[5\]](#)[\[6\]](#)

Materials:

- 1-Adamantanecarboxylic acid
- Liquid bromine
- Anhydrous aluminum chloride (catalyst)
- Appropriate reaction vessel with a reflux condenser and stirring mechanism
- Ice bath

Procedure:

- In a suitable reaction vessel, dissolve 1-adamantanecarboxylic acid in an excess of liquid bromine.
- Cool the mixture to a temperature between -20°C and 10°C using an ice-salt bath.
- Slowly add anhydrous aluminum chloride in catalytic amounts to the stirred mixture.
- Allow the reaction to proceed with continuous stirring under reflux for 48 to 60 hours, maintaining the temperature within the specified range.
- After the initial reflux period, allow the reaction temperature to rise to 20°C to 30°C and continue stirring for an additional 5 hours to ensure completion.
- Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with a suitable organic solvent.



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Caption: Synthetic workflow for **3-Bromoadamantane-1-carboxylic acid**.

Purification

The crude product can be purified by recrystallization or sublimation.[2][7]

Recrystallization Protocol:

- Dissolve the crude **3-Bromoadamantane-1-carboxylic acid** in a minimal amount of hot cyclohexane.
- Allow the solution to cool slowly to room temperature to induce crystallization.
- Further cooling in an ice bath can be used to maximize the yield of the purified crystals.
- Collect the crystals by filtration and wash with a small amount of cold cyclohexane.
- Dry the crystals under vacuum.

Sublimation Protocol:

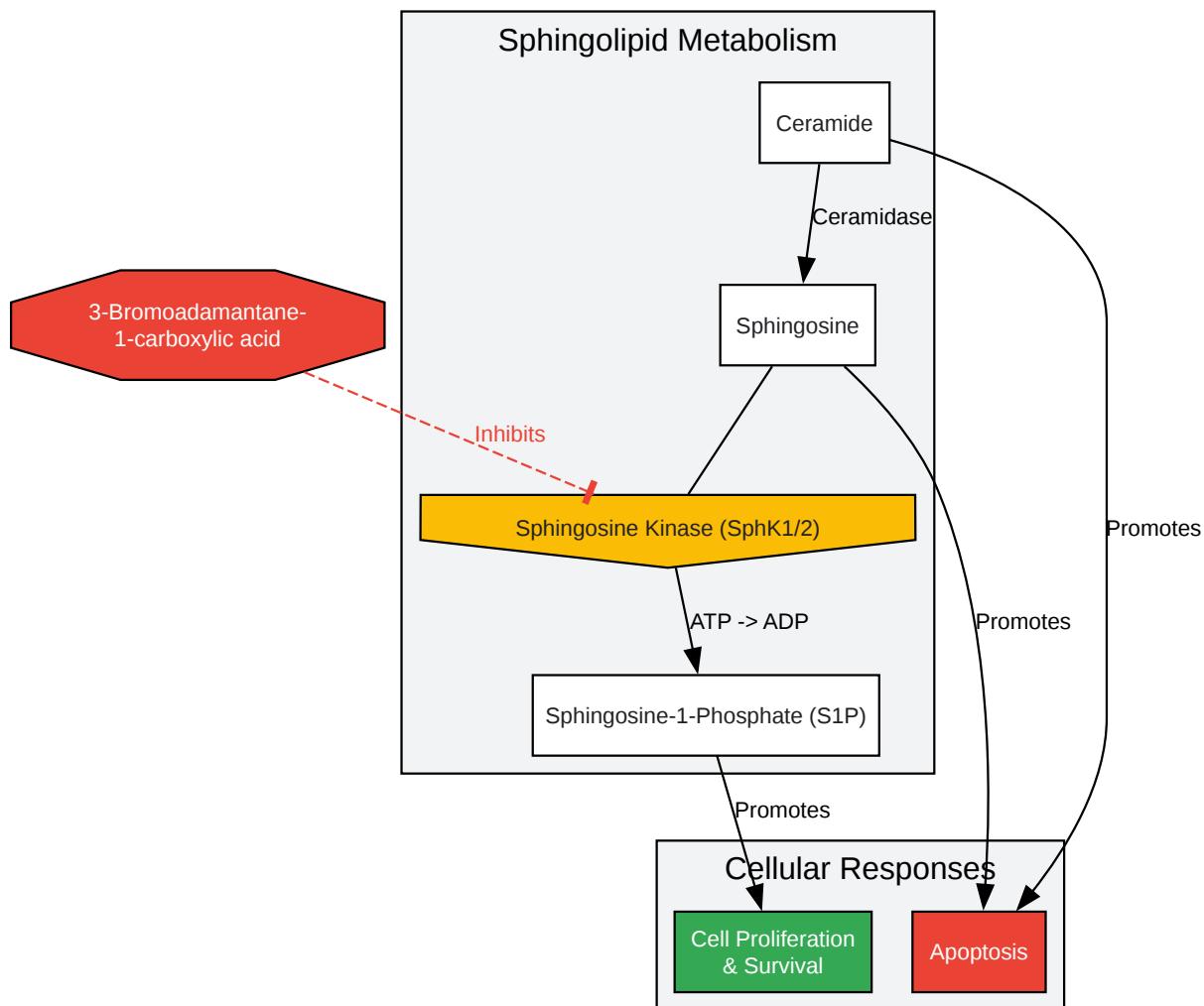
- Place the crude product in a sublimation apparatus.
- Heat the apparatus to 130°C under a vacuum of 10 mmHg.
- The purified product will sublime and deposit on the cold finger of the apparatus.

Biological Activity and Signaling Pathway

3-Bromoadamantane-1-carboxylic acid has been identified as a potent inhibitor of sphingosine kinase (SphK).^[4] Sphingosine kinases (SphK1 and SphK2) are critical enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).^[8] S1P is a key signaling molecule involved in a multitude of cellular processes, including cell growth, proliferation, survival, and migration.^[2] The balance between the levels of pro-apoptotic ceramide and sphingosine, and pro-survival S1P, often referred to as the "sphingolipid rheostat," is crucial for determining cell fate.^[9]

Dysregulation of the SphK/S1P signaling axis has been implicated in various diseases, including cancer and inflammatory disorders.^[7] By inhibiting SphK, **3-Bromoadamantane-1-carboxylic acid** can decrease the production of S1P, thereby shifting the sphingolipid balance towards apoptosis and potentially inhibiting tumor growth.^[4]

Sphingosine Kinase Signaling Pathway and Inhibition

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Caption: Inhibition of the Sphingosine Kinase pathway.

This technical guide serves as a foundational resource for professionals engaged in research and development involving **3-Bromoadamantane-1-carboxylic acid**. The data and protocols provided herein are intended to facilitate further investigation into the chemical utility and pharmacological potential of this versatile molecule.

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References

- 1. Activation of the sphingosine kinase-signaling pathway by high glucose mediates the proinflammatory phenotype of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 4. 3-Bromoadamantane-1-carboxylic acid | 21816-08-0 | FB10494 [biosynth.com]
- 5. Page loading... [guidechem.com]
- 6. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Sphingosine kinase - Wikipedia [en.wikipedia.org]
- 9. A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia - PMC [pmc.ncbi.nlm.nih.gov]
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